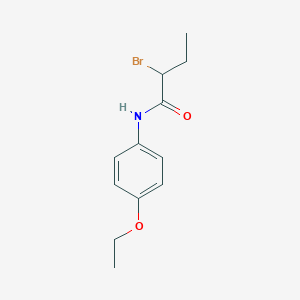

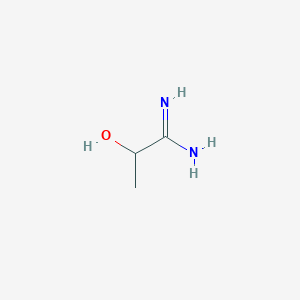

2-Hydroxypropanimidamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxypropanimidamide is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the study of 2-Hydroxypropanimidamide. For instance, 2-Hydroxypropanal, a related aldehyde, was synthesized using the Curtius rearrangement and was used to study the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberry callus cultures .

Synthesis Analysis

The synthesis of related compounds involves innovative approaches such as the Curtius rearrangement, which is advantageous due to its production of only ammonium chloride as a co-product . Another synthesis method includes a tandem hydroformylation-hydrogenation sequence catalyzed by Rh/PPh3 and Raney Ni to produce 3-hydroxy-2-methylpropionamide . Additionally, the synthesis of enantiomerically enriched 2-hydroxymethylaziridines was achieved through enzymatic desymmetrization , and the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid involved diastereoselective cyanohydrin formation .

Molecular Structure Analysis

The molecular structures of compounds related to 2-Hydroxypropanimidamide are complex and often contain multiple stereogenic centers. For example, the synthesis of 1,2-hydroxyboronates involves the creation of products with two contiguous stereogenic centers . Similarly, the synthesis of (2R,3S,4S)-4-aryl-3-hydroxyprolinols results in a single diastereomer with a specific trans-cis relative configuration .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse and include catalytic processes. The palladium-catalyzed asymmetric Markovnikov hydroxycarbonylation and hydroalkoxycarbonylation of vinyl arenes is one such reaction, leading to the synthesis of 2-arylpropanoic acids and 2-arylpropanates . These reactions proceed through a palladium-hydride pathway and involve regio- and enantioselective steps .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Hydroxypropanimidamide are not directly discussed, the properties of related compounds can be inferred. For instance, the high levels of 2,5-dimethyl-4-hydroxy-2H-furan-3-one obtained from the biosynthesis using 2-hydroxypropanal suggest that the precursor has significant reactivity and is a key intermediate in the biosynthetic pathway . The selectivity and conversion rates in the synthesis of 3-hydroxy-2-methylpropionamide indicate that the reaction conditions are optimized for high efficiency .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

- COVID-19 Treatment : Hydroxychloroquine has been explored for its potential in treating COVID-19 due to its ability to limit the replication of SARS-CoV-2 virus in vitro. Studies suggest that hydroxychloroquine, with a similar structure and mechanism to chloroquine, may be effective against COVID-19, particularly in countries where malaria is less prevalent (Meo, Klonoff, & Akram, 2020).

Impact on Cellular Processes

- Inhibition of Panic Responses : Research on the effects of hydroxychloroquine on panic responses, particularly through the modulation of serotonin receptors in the dorsal periaqueductal gray area of the brain, reveals its potential in mental health treatments (Bortoli, Nogueira, & Zangrossi, 2005).

Drug Efficacy and Safety

- In Vivo and In Vitro Studies : Various studies have been conducted to evaluate the efficacy and safety of hydroxychloroquine. These include in vivo and in vitro studies, original studies, clinical trials, and consensus reports. The overarching conclusion is that hydroxychloroquine has antiviral characteristics in vitro and may be effective in the treatment of COVID-19 (Yao et al., 2020).

Research Methodology

- Quality of Research : Some studies have critiqued the methodological quality of research surrounding hydroxychloroquine, especially in the context of COVID-19, suggesting that more robust and comparative clinical research is needed for evidence-informed decision-making (Alexander et al., 2020).

Neurological Applications

- Psychiatric Disorders : Studies have shown promise for psychedelic drugs like hydroxychloroquine, particularly in addressing serious disorders like depression and addiction. These outcomes have been linked to the drug’s impact on the 5-HT2A receptor (Nutt, Erritzoe, & Carhart-Harris, 2020).

Safety And Hazards

When handling 2-Hydroxypropanimidamide, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

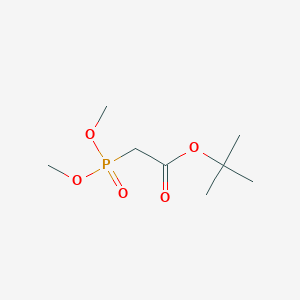

2-hydroxypropanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGDWKWUYZNZIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405327 |

Source

|

| Record name | 2-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxypropanimidamide | |

CAS RN |

91431-03-7 |

Source

|

| Record name | 2-Hydroxypropanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91431-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-hydroxypropanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)

![5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1275075.png)